molecular formula C9H8BrClO2 B2396690 3-(2-Bromo-4-chlorophenyl)propanoic acid CAS No. 66192-04-9

3-(2-Bromo-4-chlorophenyl)propanoic acid

Cat. No. B2396690
CAS RN: 66192-04-9
M. Wt: 263.52
InChI Key: XHXKZBOVNCLNHW-UHFFFAOYSA-N
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Description

“3-(2-Bromo-4-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis and Reactivity of Germanium Derivatives : Research detailed the synthesis and reactivity of 3-(trichlorogermyl)propanoic acid and its conversion to 3-(triphenylgermyl)propanoic acid. It highlighted the unusual properties of the β-carboxylic functional group in these compounds and the selectivity in the cleavage of the aromatic Ge–C bonds by bromine and lithium aluminium hydride (Qiang et al., 2010).

  • Synthesis and Mass Spectrometry of Arylidene-Hydrazinyl-Thiazolines : This study showcased the synthesis of N-(3-chlorophenyl)hydrazinecarbothioamide and its conversion to various 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and thiazolines, demonstrating the versatility of these compounds in chemical synthesis (Ramadan, 2019).

  • Enantioseparation of Isomeric α-(Chlorophenyl)propanoic Acid : This research explored the enantioseparation of different isomeric α-(chlorophenyl)propanoic acids using countercurrent chromatography, emphasizing the role of chlorine substituents in chiral separation and highlighting the interaction between these compounds and chiral selectors (Jin et al., 2019).

  • GABAB Receptor Antagonists Synthesis : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its analogs was reported, demonstrating their role as weak specific antagonists of GABA at the GABAB receptor, providing insights into the biochemical properties and potential therapeutic uses of these compounds (Abbenante, Hughes, & Prager, 1997).

Photolysis and Arylation Studies

  • Photolysis of 1,2-Dibromo 3-Chloro Propane in Water : The study on the photolysis of this compound in water, and its acceleration by hydrogen peroxide, provides a basis for understanding the environmental fate and degradation pathways of similar bromo-chloro substituted compounds (Milano, Bernat-Escallon, & Vernet, 1990).

  • Selective Arylation via Pd-Catalyzed Suzuki Cross-Coupling Reaction : This research discusses the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, revealing the potential of these compounds in organic synthesis and their electronic and non-linear optical properties (Nazeer et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-bromo-4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXKZBOVNCLNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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